molecular formula C20H17N3OS B2469498 3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide CAS No. 898451-28-0

3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide

Cat. No.: B2469498
CAS No.: 898451-28-0
M. Wt: 347.44
InChI Key: BYGSROFLQZBNFJ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Sulfanilamide Derivatives

Research into sulfanilamide derivatives, including compounds structurally related to 3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide, has been conducted to explore their synthesis and characterization. For instance, Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, examining their crystal structures and evaluating thermal properties and antimicrobial activities. These derivatives showed distinct crystal packing and hydrogen bonding models, highlighting the structural versatility of sulfanilamide compounds (Lahtinen et al., 2014).

Polymeric Applications

A study by Tapaswi et al. (2015) focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing the potential of sulfur-containing compounds in creating materials with high refractive indices and good thermal stability. This research underlines the application of sulfur-containing aromatic compounds, similar in structure to 3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide, in advanced polymeric materials (Tapaswi et al., 2015).

Molecular Structure Analysis

Khan et al. (2012) explored the molecular structure of N-[(methylsulfanyl)methyl]benzamide, a compound related to 3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide. The study revealed specific dihedral angles and intermolecular hydrogen bonds, contributing to the understanding of the structural characteristics of sulfanyl benzamide derivatives (Khan et al., 2012).

Antioxidant and Structural Studies

Demir et al. (2015) analyzed the structure of a novel benzamide derivative, emphasizing experimental and theoretical methods to determine molecular geometry, vibrational frequencies, and antioxidant properties. This study illustrates the broader chemical interest in benzamide derivatives for their structural diversity and potential functional properties (Demir et al., 2015).

Properties

IUPAC Name

3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-25-19-9-5-6-15(14-19)20(24)21-16-10-12-18(13-11-16)23-22-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGSROFLQZBNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037844
Record name Benzamide, 3-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898451-28-0
Record name Benzamide, 3-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.